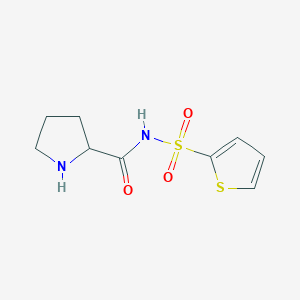

N-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

N-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a thiophene-2-sulfonyl group attached to the nitrogen of the pyrrolidine ring. This structure combines the conformational rigidity of the pyrrolidine scaffold with the electron-rich thiophene sulfonyl moiety, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s design leverages sulfonamide chemistry for improved stability and pharmacokinetic properties compared to ester or hydroxyl-containing analogs .

Properties

Molecular Formula |

C9H12N2O3S2 |

|---|---|

Molecular Weight |

260.3 g/mol |

IUPAC Name |

N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12) |

InChI Key |

LGJKEXWBLODWJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

-

Starting Materials:

- 2-Thiophenesulfonyl chloride

- L-Prolinamide

- Triethylamine (base)

-

Reaction Conditions:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of N-(2-Thiophenesulfonyl)-L-prolinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones

Reduction: Sulfides

Substitution: Corresponding substituted thiophene derivatives

Scientific Research Applications

Chemistry: N-(2-Thiophenesulfonyl)-L-prolinamide is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. N-(2-Thiophenesulfonyl)-L-prolinamide may exhibit biological activity, making it a candidate for drug development.

Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formulas from references.

Key Findings

- Stability and Pharmacokinetics : Replacement of hydroxyl groups with heterocyclic sulfonyl moieties (e.g., thiophene-2-sulfonyl) improves chemical stability and oral bioavailability compared to hydroxylated analogs like 4-hydroxy derivatives . This aligns with findings from proline-derived thrombin inhibitors, where heterocycle substitution reduced metabolic degradation .

- Biological Activity :

- The thiophene sulfonyl group may enhance protease inhibition due to its electron-withdrawing nature, as seen in thrombin inhibitors .

- Benzenesulfonyl derivatives (e.g., 4-chlorophenyl or 4-nitrobenzenesulfonyl) exhibit COX-II selectivity, but the thiophene variant’s smaller size could reduce off-target effects .

- Thiophene-2-carbonyl analogs (e.g., ZINC3356847) show antibacterial activity, suggesting the carbonyl/sulfonyl choice impacts target specificity .

- Molecular Interactions :

- Thiophene sulfonyl derivatives exhibit weaker π-stacking compared to nitrobenzenesulfonyl groups but stronger hydrogen bonding via sulfonyl oxygen atoms .

- The pyrrolidine ring’s stereochemistry (e.g., 2S,4R configurations in ) influences binding to hydrophobic pockets in enzymes, as demonstrated in docking studies .

Pharmacokinetic and Toxicity Considerations

- Solubility : The thiophene sulfonyl group may confer better aqueous solubility than bulky benzenesulfonyl groups (e.g., 4-nitrobenzenesulfonyl) due to reduced lipophilicity .

- Metabolism : Sulfonamide derivatives generally exhibit slower hepatic clearance compared to esters, as seen in COX-II inhibitors .

- Toxicity: Unlike genotoxic thiophene carboxanilides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), sulfonyl-pyrrolidine derivatives show reduced DNA interaction risks, as sulfonamides are less prone to metabolic activation .

Data Tables

Table 1: Comparative Pharmacokinetic Properties

*Estimated using ChemAxon tools .

Biological Activity

N-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique combination of heterocyclic structures, including thiophene and pyrrolidine rings. The presence of the sulfonyl group enhances its reactivity and interaction with biological targets. This compound's structural features allow it to act as an enzyme inhibitor or receptor modulator, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes. Its structure allows it to fit into active sites of enzymes, potentially blocking their function.

- Receptor Modulation : It may interact with specific receptors in the body, modulating their activity. This property can lead to therapeutic effects in various conditions.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in treating diseases characterized by inflammatory responses.

- Anticancer Potential : There is ongoing research into its potential use as an anticancer agent, with studies focusing on its ability to inhibit cancer cell proliferation.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

- Receptor Binding : It may act as an antagonist or agonist at receptor sites, influencing cellular signaling pathways.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities and mechanisms of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.